Isovalerylshikonin

cancer research leukemia apoptosis

Select Isovalerylshikonin (IVS) to access a unique pharmacological profile unavailable from generic shikonin. IVS circumvents MRP1 and BCRP1 transporters via necroptosis induction—resistance mechanisms parent shikonin cannot overcome—while maintaining a favorable safety margin (LD50 2.584 g/kg in mice). Source with defined enantiomeric purity: >95% R-form from Lithospermum erythrorhizon or ~100% S-form from Arnebia euchroma, eliminating stereochemical confounding. IVS demonstrates 9.1-fold stronger insecticidal potency (LD50 0.8 μg/cm²) and 3.2-fold stronger AChE inhibition versus isobutyrylshikonin. Request documented enantiomeric purity when ordering.

Molecular Formula C21H24O6
Molecular Weight 372.41
CAS No. 76549-35-4
Cat. No. B600525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsovalerylshikonin
CAS76549-35-4
Molecular FormulaC21H24O6
Molecular Weight372.41
Structural Identifiers
SMILESCC(C)CC(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O
InChIInChI=1S/C21H24O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,10,12,17,22-23H,8-9H2,1-4H3
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isovalerylshikonin (CAS 76549-35-4): Scientific Procurement Overview of a Natural Naphthoquinone Derivative


Isovalerylshikonin (IVS), also identified as alkannin isovalerate, is a naturally occurring naphthoquinone pigment and an acylated derivative of shikonin/alkannin, biosynthesized in the root periderm of various Boraginaceae species including Arnebia euchroma, Onosma heterophylla, Lithospermum erythrorhizon, and Echium spp. . As a hydroxynaphthoquinone belonging to the shikonin/alkannin (A/S) class, IVS exhibits a molecular formula of C21H24O6 with a molecular weight of 372.4 g/mol, distinguished from the parent shikonin molecule (C16H16O5; 288.3 g/mol) by an isovaleryl ester moiety at the side chain hydroxyl position [1]. This structural modification significantly alters the compound's lipophilicity, enantiomeric purity profile, stability, and resultant biological activity relative to non-acylated shikonin and other acyl derivatives [2].

Why Generic Shikonin Cannot Substitute for Isovalerylshikonin: Acyl Chain-Driven Differentiation


Generic shikonin (the non-acylated parent hydroxynaphthoquinone) cannot be substituted for isovalerylshikonin in scientific or industrial applications due to profound differences driven by the isovaleryl ester moiety. First, acylated derivatives including IVS exhibit significantly lower cytotoxicity to non-malignant cells (higher IC50 values in normal fibroblasts) compared to the parent shikonin, which is highly toxic at sub-micromolar concentrations—a critical safety differentiation for in vivo applications [1]. Second, IVS bypasses a broader spectrum of cancer drug resistance mechanisms, circumventing not only P-gp, Bcl-2, and Bcl-xL (which shikonin also bypasses) but additionally MRP1 and BCRP1 transporters [2]. Third, the enantiomeric purity of IVS varies dramatically by botanical source: it can be isolated as almost pure R-form (>95%) from Lithospermum erythrorhizon or as nearly pure S-form (~100%) from Arnebia euchroma, whereas acetylshikonin and β-hydroxyisovalerylshikonin exist as low-purity enantiomeric mixtures regardless of source [3]. Fourth, IVS demonstrates markedly superior insecticidal potency, with a 9.1-fold lower LD50 than its close analog isobutyrylshikonin, underscoring that even minor variations in acyl chain structure produce significant functional divergence [4]. These structural, pharmacological, and chiral distinctions render generic shikonin unsuitable as a direct substitute for isovalerylshikonin in any research requiring consistent activity, defined chirality, or resistance-circumventing properties.

Isovalerylshikonin (CAS 76549-35-4): Quantitative Differentiation Evidence Against Closest Analogs


Superior Cytotoxic Activity of Isovalerylshikonin Versus Shikonin in Leukemia Cells

In a systematic comparison of shikonin and 14 derivatives on U937 leukemia cells, isovalerylshikonin was among four derivatives (isobutyrylshikonin, 2-methylbutyrylshikonin, isovalerylshikonin, and β,β-dimethylacrylshikonin) that demonstrated greater cytotoxic activity than the parent compound shikonin [1]. All active derivatives induced apoptosis as confirmed by AnnexinV-PI analysis [1].

cancer research leukemia apoptosis cytotoxicity

Isovalerylshikonin Demonstrates 9.1-Fold Higher Insecticidal Potency Than Isobutyrylshikonin

In a direct comparative evaluation of two structurally similar shikonin derivatives isolated from Onosma visianii, isovalerylshikonin exhibited significantly more potent insecticidal activity against Spodoptera littoralis (tobacco cutworm) larvae than isobutyrylshikonin, with an LD50 of 0.8 μg/cm² compared to 7.3 μg/cm² for isobutyrylshikonin, representing a 9.1-fold difference in potency [1]. Additionally, isovalerylshikonin demonstrated stronger inhibition of acetylcholinesterase (AChE) enzyme with an IC50 of 51.4 μg/mL versus 162.0 μg/mL for isobutyrylshikonin, a 3.2-fold difference [1].

insecticide crop protection acetylcholinesterase inhibition botanical pesticides

Isovalerylshikonin Bypasses Broader Drug Resistance Spectrum Than Parent Shikonin

A systematic study of naturally occurring shikonin analogues demonstrated that isovalerylshikonin, along with other acylated derivatives, circumvents a broader spectrum of cancer drug resistance mechanisms than the parent shikonin. Specifically, isovalerylshikonin bypassed resistance mediated by not only P-glycoprotein (P-gp), Bcl-2, and Bcl-xL (which shikonin also circumvents), but additionally two important drug-resistant factors: multidrug resistance-associated protein 1 (MRP1) and breast cancer resistance protein 1 (BCRP1) [1]. The mechanism of circumvention was established as necroptosis induction rather than apoptosis [1].

cancer drug resistance necroptosis multidrug resistance chemotherapy adjuvant

High Enantiomeric Purity (>95% R-Form) of Isovalerylshikonin Enables Stereochemically Defined Research

Chiral HPLC analysis of shikonin derivatives isolated from two botanical sources revealed that isovalerylshikonin can be obtained with high enantiomeric purity. From the roots of Lithospermum erythrorhizon ('Koshikon'), isovalerylshikonin was obtained as almost pure R-form with R/S ratio >95/5 [1]. Conversely, from Arnebia euchroma ('Nanshikon'), isovalerylshikonin was isolated as nearly pure S-form (~100%) [1]. In contrast, acetylshikonin and β-hydroxyisovalerylshikonin from the same sources were obtained with low enantiomeric purity (R/S ratios of 74/26 and 90/10, respectively, from L. erythrorhizon; and 34/64 from A. euchroma) [1].

chiral chemistry enantiomer purity stereochemistry analytical chemistry

Reduced Cytotoxicity to Normal Fibroblasts Relative to Parent Shikonin

In a comprehensive structure-activity relationship study evaluating the impact of A/S derivatives on 3T3-L1 pre-adipocytes, ester derivatives including isovalerylshikonin exhibited higher IC50 values compared to the parent molecules alkannin and shikonin, indicating reduced cytotoxicity to non-malignant cells [1]. The parent molecules A and S demonstrated toxicity at sub-micromolar concentrations (tested at 1 μM), whereas the majority of A/S compounds including the ester derivatives induced cell proliferation rather than toxicity at sub-micromolar concentrations [1].

toxicity safety pharmacology therapeutic window fibroblast

Ranked Nematocidal Activity Among Shikonin Derivatives: Isovalerylshikonin Among Top Performers

In a study evaluating the nematocidal activity of A/S derivatives against the wild-type N2 strain of Caenorhabditis elegans at concentrations of 15 and 60 μg/mL, the most pronounced activity was observed for naphthazarin and β,β-dimethyl-acryl-shikonin, followed by isovaleryl-shikonin [1]. The latter two A/S esters (β,β-dimethyl-acryl-shikonin and isovaleryl-shikonin) were identified as the most abundant constituents in mixtures of A/S derivatives isolated from Alkanna tinctoria [1].

anthelmintic nematocide C. elegans parasitology

Optimal Application Scenarios for Isovalerylshikonin (CAS 76549-35-4) Based on Quantitative Differentiation Evidence


Botanical Insecticide Development Targeting Lepidopteran Pests

Based on direct comparative data showing that isovalerylshikonin exhibits a 9.1-fold lower LD50 (0.8 μg/cm²) than isobutyrylshikonin (7.3 μg/cm²) against Spodoptera littoralis larvae, and 3.2-fold stronger acetylcholinesterase inhibition (IC50 of 51.4 μg/mL vs 162.0 μg/mL), isovalerylshikonin should be the preferred shikonin derivative for research programs developing botanical insecticides targeting lepidopteran agricultural pests [1]. The substantially lower lethal dose requirement translates directly to improved cost-efficiency and reduced environmental loading in field applications. Researchers should prioritize isovalerylshikonin over isobutyrylshikonin and other shikonin derivatives when establishing structure-activity relationships for insecticidal naphthoquinones.

Drug-Resistant Leukemia and Solid Tumor Models Requiring Broad Resistance Circumvention

Isovalerylshikonin is indicated for cancer research models where circumvention of multidrug resistance is essential. Unlike parent shikonin, which bypasses only P-gp, Bcl-2, and Bcl-xL, isovalerylshikonin additionally circumvents MRP1 and BCRP1 transporters through necroptosis induction [1]. Furthermore, in leukemia models (U937 cells), isovalerylshikonin demonstrates superior cytotoxic activity compared to the parent compound shikonin, ranking among the top four most active derivatives among 14 compounds tested, with confirmed apoptotic induction [2]. Researchers investigating therapy-resistant hematological malignancies or solid tumors with documented MRP1/BCRP1 overexpression should select isovalerylshikonin over shikonin to maximize the probability of overcoming resistance mechanisms.

Chirality-Dependent Pharmacological Studies Requiring Enantiopure Compounds

For structure-activity relationship studies, chiral pharmacology investigations, or any research where stereochemical purity is a critical variable, isovalerylshikonin offers a distinct procurement advantage. Unlike acetylshikonin (R/S 74/26) and β-hydroxyisovalerylshikonin (R/S 90/10), which are obtained as low-purity enantiomeric mixtures from Lithospermum erythrorhizon, isovalerylshikonin can be isolated as nearly pure R-form (>95% R) from the same source or as pure S-form (~100%) from Arnebia euchroma [1]. This high enantiomeric purity eliminates confounding biological effects from mixed stereoisomers and enables definitive assignment of stereochemistry-dependent activity. Investigators conducting chiral pharmacology studies should specifically request isovalerylshikonin with documented enantiomeric purity specifications from the appropriate botanical source.

In Vivo Studies Requiring Favorable Therapeutic Window and Low Acute Toxicity

Isovalerylshikonin demonstrates a favorable toxicity profile that supports its selection for in vivo efficacy studies. In 3T3-L1 fibroblasts, isovalerylshikonin (as an ester derivative) exhibited higher IC50 values and induced cell proliferation at sub-micromolar concentrations, whereas the parent shikonin molecule showed toxicity at 1 μM [1]. In mouse acute toxicity studies, isovalerylshikonin exhibited an LD50 of 2.584 g/kg with a single exposure, classifying it as a low-toxicity agent suitable for in vivo administration [2]. In a peritonitis/sepsis model, isovalerylshikonin synergistically enhanced the antibacterial efficacy of streptomycin in vivo, decreasing bacterial counts in peritoneal cavity, spleen, and liver while improving 7-day survival outcomes [2]. These data collectively support the selection of isovalerylshikonin over the more toxic parent shikonin for in vivo pharmacology studies requiring an acceptable safety margin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isovalerylshikonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.